molecular formula C6H7N3O3S B8693811 5-Acetylamino-3-methyl-4-nitroisothiazole CAS No. 88394-22-3

5-Acetylamino-3-methyl-4-nitroisothiazole

Cat. No. B8693811
CAS RN: 88394-22-3
M. Wt: 201.21 g/mol
InChI Key: OGWKKBVTBYBCOW-UHFFFAOYSA-N
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Patent
US05206129

Procedure details

Reduced iron (2.94 grams, 50.0 mmol) and 0.30 gram of ammonium chloride were introduced into 20 ml of isopropyl alcohol and 3 ml of water, and the mixture was heated under reflux for 20 minutes. 5-Acetylamino-3-(4-chlorobenzoylmethyl)-4-nitroisothiazole (2.04 grams, 6.00 mmol) was added little by little, and the mixture was heated under reflux for 2 hours. The iron was removed by suction filtration, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated salt water and then dried over anhydrous sodium sulfate. After filtration, the solvent was removed by distillation under reduced pressure. The residue was dissolved in 20 ml of acetic acid and heated under reflux for 2 hours. The mixture was then poured into water and extracted with ethyl acetate. The extract was washed with aqueous bicarbonate and then with saturated salt water, and dried over anhydrous sodium sulfate. After filtration, the solvent was removed by distillation and the material was crystallized from ethyl acetate. Recovery was 1.23 gram (4.22 mmol); Yield was 70.3%; and Melting Point was 210° C.
[Compound]
Name
Reduced iron
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
5-Acetylamino-3-(4-chlorobenzoylmethyl)-4-nitroisothiazole
Quantity
2.04 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C(O)(C)C.[C:7]([NH:10][C:11]1[S:15][N:14]=[C:13]([CH2:16]C(=O)C2C=CC(Cl)=CC=2)[C:12]=1[N+:26]([O-:28])=[O:27])(=[O:9])[CH3:8]>O>[C:7]([NH:10][C:11]1[S:15][N:14]=[C:13]([CH3:16])[C:12]=1[N+:26]([O-:28])=[O:27])(=[O:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
Reduced iron
Quantity
2.94 g
Type
reactant
Smiles
Name
Quantity
0.3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
5-Acetylamino-3-(4-chlorobenzoylmethyl)-4-nitroisothiazole
Quantity
2.04 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=NS1)CC(C1=CC=C(C=C1)Cl)=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The iron was removed by suction filtration, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml of acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was then poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with aqueous bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated salt water, and dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the material was crystallized from ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(C(=NS1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.